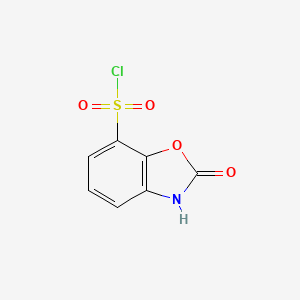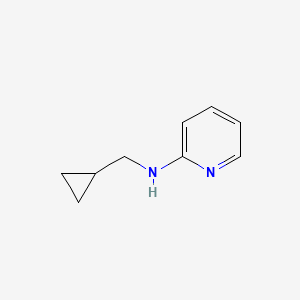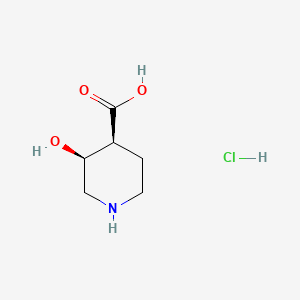![molecular formula C13H17Cl2NO B13456340 [5-(3-Chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride](/img/structure/B13456340.png)
[5-(3-Chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[5-(3-Chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride: is a chemical compound that belongs to the class of azabicyclo compounds These compounds are known for their unique bicyclic structure, which includes a nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [5-(3-Chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been studied for its mechanism, scope, and scalability . The reaction conditions often include the use of reducing agents and specific solvents to facilitate the transformation.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, due to the presence of the chlorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
Chemistry: The compound is used in the synthesis of various organic molecules, serving as a building block for more complex structures.
Biology: In biological research, it can be used to study the effects of azabicyclo compounds on biological systems, including their interactions with proteins and enzymes.
Industry: In the industrial sector, it can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of [5-(3-Chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure allows it to interact with various biological molecules, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
- [5-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride
- [5-Phenyl-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride
Comparison:
- Structural Differences: The primary difference lies in the substituent on the phenyl ring. The presence of different halogens (chlorine, fluorine) or hydrogen affects the compound’s reactivity and interactions.
- Chemical Properties: These differences in structure lead to variations in chemical properties such as solubility, stability, and reactivity.
- Applications: While all these compounds may have similar applications in research and industry, their specific uses can vary based on their unique properties .
By understanding the synthesis, reactions, applications, and mechanisms of [5-(3-Chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride, researchers can better utilize this compound in various scientific and industrial fields.
特性
分子式 |
C13H17Cl2NO |
|---|---|
分子量 |
274.18 g/mol |
IUPAC名 |
[5-(3-chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol;hydrochloride |
InChI |
InChI=1S/C13H16ClNO.ClH/c14-11-3-1-2-10(4-11)13-5-12(6-13,9-16)7-15-8-13;/h1-4,15-16H,5-9H2;1H |
InChIキー |
PHBPQNBPRXLBJL-UHFFFAOYSA-N |
正規SMILES |
C1C2(CC1(CNC2)C3=CC(=CC=C3)Cl)CO.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5H-spiro[furo[3,4-b]pyridine-7,3'-piperidine] dihydrochloride](/img/structure/B13456259.png)
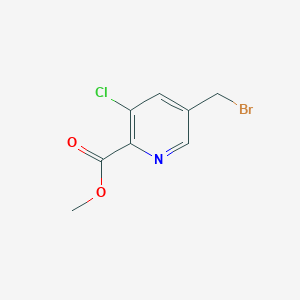
![2,4-Dichloro-6-(trifluoromethyl)thieno[3,2-d]pyrimidine](/img/structure/B13456270.png)
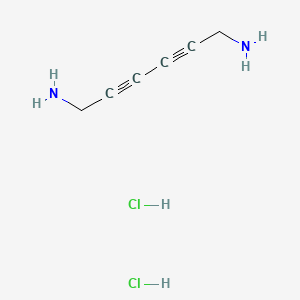
![4-bromo-2-(2,6-dioxopiperidin-3-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13456275.png)

![2-Methylidenespiro[3.3]heptane](/img/structure/B13456292.png)
![2-{1-[(Benzyloxy)carbonyl]-4-methylpiperidin-4-yl}acetic acid](/img/structure/B13456295.png)

![1-bromo-4H,5H,6H-cyclopenta[c]thiophene](/img/structure/B13456312.png)
![4-fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridine](/img/structure/B13456317.png)
